Isradipine

Übersicht

Beschreibung

Isradipine is a calcium channel blocker belonging to the dihydropyridine class. It is primarily used for the treatment of hypertension and angina pectoris. This compound works by inhibiting the influx of calcium ions into cardiac and arterial smooth muscle cells, leading to vasodilation and reduced blood pressure . It was patented in 1978 and approved for medical use in 1989 .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Isradipin kann durch einen mehrstufigen Prozess synthetisiert werden, der die Kondensation geeigneter Ausgangsmaterialien beinhaltet. Ein gängiges Verfahren beinhaltet die Reaktion von 2,6-Dimethyl-3,5-Dicarbethoxy-4-(2,1,3-Benzoxadiazol-4-yl)-1,4-dihydropyridin mit Isopropyljodid in Gegenwart einer Base wie Natriumhydrid. Die Reaktion wird typischerweise in einer inerten Atmosphäre bei erhöhten Temperaturen durchgeführt, um Isradipin zu erhalten .

Industrielle Produktionsverfahren: Die industrielle Produktion von Isradipin beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess ist für höhere Ausbeuten und Reinheit optimiert, wobei häufig fortschrittliche Techniken wie kontinuierliche Durchfluss-Synthese und automatische Reaktionsüberwachung eingesetzt werden. Das Endprodukt wird strengen Qualitätskontrollen unterzogen, um die Einhaltung pharmazeutischer Standards zu gewährleisten .

Arten von Reaktionen:

Oxidation: Isradipin kann Oxidationsreaktionen eingehen, insbesondere am Dihydropyridinring, was zur Bildung von Pyridinderivaten führt.

Reduktion: Die Reduktion von Isradipin ist weniger häufig, kann aber unter bestimmten Bedingungen auftreten, was zur Bildung von Tetrahydropyridinderivaten führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid, die typischerweise unter sauren oder basischen Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können unter kontrollierten Bedingungen verwendet werden.

Substitution: Nukleophile wie Amine oder Alkohole können in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Pyridinderivate.

Reduktion: Tetrahydropyridinderivate.

Substitution: Verschiedene substituierte Isradipinderivate, abhängig vom verwendeten Nukleophil.

4. Wissenschaftliche Forschungsanwendungen

Isradipin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellverbindung in Studien über Kalziumkanalblocker und ihre Wechselwirkungen mit verschiedenen Rezeptoren verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die zelluläre Kalziumhomöostase und seine potenzielle Rolle im Neuroprotection.

Medizin: Ausgiebig untersucht auf seine blutdrucksenkenden und anti-anginösen Eigenschaften. Jüngste Forschungsergebnisse untersuchen sein Potenzial bei der Behandlung neurodegenerativer Erkrankungen wie Parkinson-Krankheit.

Industrie: Wird bei der Entwicklung neuer pharmazeutischer Formulierungen und Arzneimittelverabreichungssysteme eingesetzt

5. Wirkmechanismus

Isradipin übt seine Wirkung aus, indem es den Einstrom von Kalziumionen durch L-Typ-Kalziumkanäle in Herz- und glatten Gefäßmuskelzellen hemmt. Diese Hemmung führt zu einer Abnahme des intrazellulären Kalziumspiegels, was zu einer Entspannung der glatten Gefäßmuskulatur und anschließender Vasodilatation führt. Die Reduktion des Gefäßwiderstands senkt den Blutdruck und erhöht die myokardiale Sauerstoffversorgung .

Molekulare Ziele und Pfade:

L-Typ-Kalziumkanäle: Isradipin bindet mit hoher Affinität an diese Kanäle und stabilisiert deren inaktive Konformation.

Calmodulin: Kalziumboundenes Calmodulin aktiviert die Myosin-Leichtkettenkinase, die durch Isradipin gehemmt wird, wodurch die Muskelkontraktion reduziert wird

Wissenschaftliche Forschungsanwendungen

Hypertension Treatment

Isradipine is widely recognized for its effectiveness in managing hypertension. Clinical trials have demonstrated that it significantly lowers blood pressure without adversely affecting cardiac output or renal blood flow.

Key Findings:

- In a study involving 571 hypertensive patients, this compound showed a greater reduction in diastolic blood pressure compared to placebo and other antihypertensive agents like prazosin and propranolol .

- The drug is typically administered in doses ranging from 2.5 mg to 10 mg twice daily, achieving dose-related reductions in blood pressure within hours of administration .

Table 1: Efficacy of this compound in Hypertension

| Study | Sample Size | Dose (mg) | Reduction in Diastolic BP (mmHg) | Comparison Group |

|---|---|---|---|---|

| 571 | 2.5-10 | -16.2 | Placebo | |

| 200 | 5 | -13.0 | HCTZ |

Neuroprotection and Parkinson’s Disease

Recent research has explored this compound's potential neuroprotective effects, particularly in the context of Parkinson's disease. Animal studies indicate that this compound may offer protective benefits to dopaminergic neurons.

Clinical Trials:

- The Steady-PD3 trial aimed to evaluate whether this compound could slow PD progression. Although the primary outcomes did not show significant efficacy, post-hoc analyses suggested that higher exposure levels delayed the need for traditional PD treatments like levodopa .

- A randomized controlled trial indicated that while this compound did not significantly alter clinical outcomes over three years, it was associated with a reduced risk of requiring antiparkinson treatment compared to placebo .

Table 2: Summary of Clinical Outcomes in PD Trials

Potential Applications Beyond Hypertension and PD

This compound has also been investigated for its role in other medical conditions:

- Atherosclerosis: Research indicates that this compound may inhibit the proliferation of early aortic lesions, suggesting potential antiatherogenic properties .

- Pain Management: Preliminary studies have shown favorable subjective and objective effects on pain perception, indicating possible applications in pain management protocols .

Wirkmechanismus

Isradipine is compared with other dihydropyridine calcium channel blockers such as amlodipine, nifedipine, and felodipine:

Amlodipine: Has a longer half-life and is often preferred for its once-daily dosing. .

Nifedipine: Known for its rapid onset of action, making it suitable for acute hypertension management. .

Uniqueness of this compound: this compound is unique due to its high selectivity for arterial smooth muscle cells and its potent vasodilatory effects. It also has a favorable side effect profile compared to some other calcium channel blockers .

Vergleich Mit ähnlichen Verbindungen

Isradipin wird mit anderen Dihydropyridin-Kalziumkanalblockern wie Amlodipin, Nifedipin und Felodipin verglichen:

Amlodipin: Hat eine längere Halbwertszeit und wird oft wegen seiner einmal täglichen Dosierung bevorzugt. .

Nifedipin: Bekannt für seinen schnellen Wirkungseintritt, wodurch es für die Behandlung von akutem Bluthochdruck geeignet ist. .

Eindeutigkeit von Isradipin: Isradipin ist einzigartig aufgrund seiner hohen Selektivität für glatte Gefäßmuskelzellen und seiner starken vasodilatatorischen Wirkungen. Es hat auch ein günstiges Nebenwirkungsprofil im Vergleich zu einigen anderen Kalziumkanalblockern .

Liste ähnlicher Verbindungen:

- Amlodipin

- Nifedipin

- Felodipin

- Nimodipin

Biologische Aktivität

Isradipine is a dihydropyridine calcium channel blocker primarily used for the treatment of hypertension. Its mechanism of action involves the inhibition of L-type calcium channels, leading to decreased contractility in arterial smooth muscle and subsequent vasodilation. This results in lowered blood pressure, making it a common choice in antihypertensive therapy. Additionally, this compound has been investigated for its potential neuroprotective effects, particularly in the context of Parkinson's disease (PD).

This compound acts by blocking L-type calcium channels, specifically the CaV1.2 and CaV1.3 subtypes. This blockade prevents calcium ions from entering smooth muscle cells, which is crucial for muscle contraction. The inhibition leads to:

- Decreased arterial smooth muscle contractility : This results in vasodilation and reduced blood pressure.

- Impact on neuronal activity : this compound’s effects on calcium channels may also influence neurotransmitter release and neuronal excitability, which is being explored in addiction studies and neurodegenerative diseases.

Table 1: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Bioavailability | 15%-24% |

| Protein Binding | 95% |

| Metabolism | Hepatic |

| Elimination Route | Urinary (as metabolites) |

Hypertension

This compound has been shown to effectively lower blood pressure in hypertensive patients. In clinical trials, it demonstrated significant reductions in both systolic and diastolic blood pressure compared to placebo and other antihypertensive agents.

Case Study Findings

In a multicenter trial involving 571 patients, this compound treatment resulted in:

- Mean Reduction in Diastolic Blood Pressure : -16.2 mmHg (this compound) vs. -5.9 mmHg (placebo).

- Normalization of Blood Pressure : Achieved in 66% of patients on this compound compared to 13% on placebo .

Parkinson's Disease Research

This compound has garnered attention for its potential neuroprotective properties in early-stage Parkinson's disease. Several studies have investigated its efficacy:

- STEADY-PD Study : This Phase II trial evaluated the safety and efficacy of this compound in early PD patients. The study found that while this compound was well-tolerated at a dose of 10 mg daily, it did not significantly slow the progression of PD as measured by the Unified Parkinson's Disease Rating Scale (UPDRS) compared to placebo .

- Longitudinal Study Findings : A study reported no significant difference in UPDRS scores between this compound and placebo groups over three years, indicating that while this compound was safe for use, it did not provide the expected neuroprotective benefits .

Table 2: Summary of Key Findings from Parkinson's Disease Studies

| Study | Participants | Treatment Duration | Outcome |

|---|---|---|---|

| STEADY-PD | 100 | 12 months | No significant slowing of PD progression |

| This compound vs Placebo | 336 | 36 months | No protective benefit against PD |

Potential in Addiction Treatment

Recent research has explored this compound's effects on substance use disorders. It appears to modulate dopamine release within the mesolimbic pathway, potentially reducing the rewarding effects of drugs such as cocaine and morphine.

Key Findings from Addiction Studies

Eigenschaften

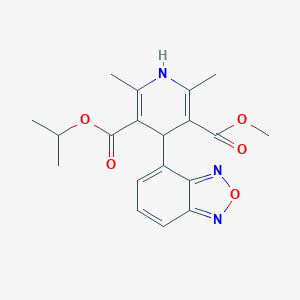

IUPAC Name |

3-O-methyl 5-O-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJIYCCIJYRONP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023179 | |

| Record name | Isradipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isradipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble (< 10 mg/L at 37 °C), 2.28e-01 g/L | |

| Record name | Isradipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00270 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isradipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Isradipine belongs to the dihydropyridine (DHP) class of calcium channel blockers (CCBs), the most widely used class of CCBs. There are at least five different types of calcium channels in Homo sapiens: L-, N-, P/Q-, R- and T-type. CCBs target L-type calcium channels, the major channel in muscle cells that mediates contraction. Similar to other DHP CCBs, isradipine binds directly to inactive calcium channels stabilizing their inactive conformation. Since arterial smooth muscle depolarizations are longer in duration than cardiac muscle depolarizations, inactive channels are more prevalent in smooth muscle cells. Alternative splicing of the alpha-1 subunit of the channel gives isradipine additional arterial selectivity. At therapeutic sub-toxic concentrations, isradipine has little effect on cardiac myocytes and conduction cells. | |

| Record name | Isradipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00270 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

75695-93-1 | |

| Record name | Isradipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75695-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isradipine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075695931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isradipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00270 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | isradipine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isradipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+-)-Isopropyl methyl-4-(4-benzofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISRADIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO1UK1S598 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isradipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168-170 °C, 168 - 170 °C | |

| Record name | Isradipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00270 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isradipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.